3-Methyl-2-furoic Acid-d (Contained d0)
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Overview
Description
3-Methyl-2-furoic Acid-d (Contained d0) is a derivative of 3-Methyl-2-furoic acid, a compound with the molecular formula C6H6O3. It is a furan derivative, characterized by a furan ring substituted with a carboxylic acid group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-2-furoic Acid-d can be synthesized through several methods. One common approach involves the oxidation of 3-Methylfuran using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions, leading to the formation of 3-Methyl-2-furoic acid .
Industrial Production Methods
Industrial production of 3-Methyl-2-furoic Acid-d often involves catalytic processes. For example, the catalytic oxidation of 3-Methylfuran using supported metal catalysts can yield high purity 3-Methyl-2-furoic acid. This method is advantageous due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-furoic Acid-d undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine under acidic conditions
Major Products Formed
Oxidation: Dicarboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated furan derivatives
Scientific Research Applications
3-Methyl-2-furoic Acid-d has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-2-furoic Acid-d involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or inhibition of essential metabolic enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Furoic Acid: Another furan derivative with similar chemical properties but different substitution patterns.
2,5-Dimethyl-3-furoic Acid: A compound with additional methyl groups, leading to different reactivity and applications.
Uniqueness
3-Methyl-2-furoic Acid-d is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl group at the 3-position and carboxylic acid group at the 2-position make it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
Molecular Formula |
C6H6O3 |
---|---|
Molecular Weight |
127.12 g/mol |
IUPAC Name |
5-deuterio-3-methylfuran-2-carboxylic acid |
InChI |
InChI=1S/C6H6O3/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H,7,8)/i3D |
InChI Key |
BNYIQEFWGSXIKQ-WFVSFCRTSA-N |
Isomeric SMILES |
[2H]C1=CC(=C(O1)C(=O)O)C |
Canonical SMILES |
CC1=C(OC=C1)C(=O)O |
Origin of Product |
United States |
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